![molecular formula C13H24O6 B12528765 Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol CAS No. 657394-89-3](/img/structure/B12528765.png)
Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol is a complex organic compound with a unique structure that combines the properties of acetic acid and a cyclopentyl derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol can be achieved through several synthetic routes. One common method involves the reaction of acetic acid with a cyclopentyl derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The use of heterogeneous catalysts, such as rhodium-based catalysts, can facilitate the conversion of starting materials to the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as an antimicrobial or anti-inflammatory agent.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
Cyclopentanol: A cyclopentyl derivative with similar structural features.
Methanol: A simple alcohol that shares some chemical properties with the hydroxymethyl group in the compound.
Uniqueness
Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
657394-89-3 |
|---|---|
Molecular Formula |
C13H24O6 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol |
InChI |
InChI=1S/C9H16O2.2C2H4O2/c1-7-3-9(5-10,6-11)4-8(7)2;2*1-2(3)4/h8,10-11H,1,3-6H2,2H3;2*1H3,(H,3,4) |
InChI Key |
MOZQKUVQGIPECV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC1=C)(CO)CO.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
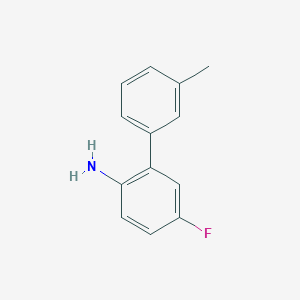
![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)
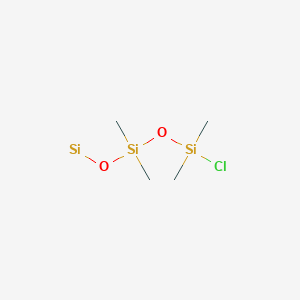
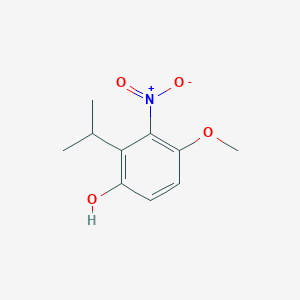
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)
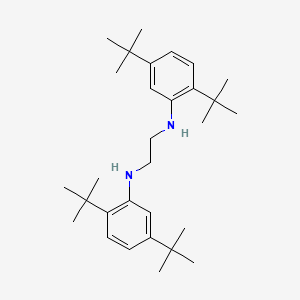
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)
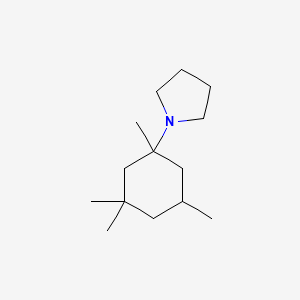
![1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12528753.png)
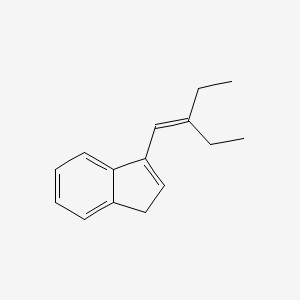
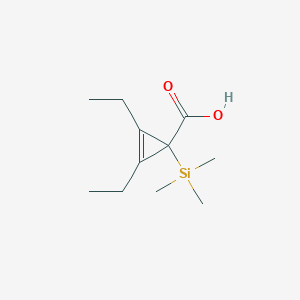
![2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol](/img/structure/B12528763.png)
